7-(Bromomethyl)quinoline hydrobromide
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Overview
Description
7-(Bromomethyl)quinoline hydrobromide (CAS# 188874-61-5) is a useful research chemical . It is used in methods of treating or preventing Alzheimer’s and other diseases using 4-aryl-3-aralkoxypiperidines and -azabicyclooctanes .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 7-(Bromomethyl)quinoline hydrobromide is C10H9Br2N . Its average mass is 302.993 Da and its monoisotopic mass is 300.910156 Da .Scientific Research Applications
Organic Synthesis
7-(Bromomethyl)quinoline hydrobromide can be used as a reagent in organic synthesis. The bromomethyl group makes it a good electrophile, which means it can react with nucleophiles to form new bonds .
Pharmaceutical Research
Quinoline derivatives have been found to have various biological activities, making them important in drug discovery . Therefore, 7-(Bromomethyl)quinoline hydrobromide could potentially be used as a building block in the synthesis of new pharmaceuticals .
Material Science
Bromoquinolines, like 7-(Bromomethyl)quinoline hydrobromide, have been used in the development of new materials . The bromine atom can be easily replaced with other groups, allowing for a wide range of possible derivatives .
Development of Fluorescent Probes
Quinoline is a fluorescent compound. Therefore, 7-(Bromomethyl)quinoline hydrobromide could potentially be used in the development of new fluorescent probes for biological imaging .
Catalysts
Quinoline and its derivatives have been used as ligands in various metal-catalyzed reactions . Therefore, 7-(Bromomethyl)quinoline hydrobromide could potentially be used in the development of new catalysts .
Analytical Chemistry
Quinoline compounds can be used in analytical chemistry as they can form complexes with certain metals . Therefore, 7-(Bromomethyl)quinoline hydrobromide could potentially be used in the development of new analytical methods .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
7-(bromomethyl)quinoline;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJLKLNROHUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617246 |
Source
|
Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)quinoline hydrobromide | |
CAS RN |
188874-61-5 |
Source
|
Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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